4-Bromo-5-methylisoxazole

Organic Synthesis Cross-Coupling Medicinal Chemistry

4-Bromo-5-methylisoxazole (CAS 7064-37-1) is a halogenated heteroaromatic building block consisting of an isoxazole core with a methyl group at the 5-position and a bromine atom at the 4-position. This specific substitution pattern imparts unique electronic and steric properties that are distinct from its positional isomers or non-halogenated parent compounds.

Molecular Formula C4H4BrNO
Molecular Weight 161.98 g/mol
CAS No. 7064-37-1
Cat. No. B152563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylisoxazole
CAS7064-37-1
Molecular FormulaC4H4BrNO
Molecular Weight161.98 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)Br
InChIInChI=1S/C4H4BrNO/c1-3-4(5)2-6-7-3/h2H,1H3
InChIKeySBDZMDRGAWHCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methylisoxazole (CAS 7064-37-1): A Defined C4-Bromo-Isoxazole Scaffold for Regioselective Functionalization and Pharmacophore Construction


4-Bromo-5-methylisoxazole (CAS 7064-37-1) is a halogenated heteroaromatic building block consisting of an isoxazole core with a methyl group at the 5-position and a bromine atom at the 4-position. This specific substitution pattern imparts unique electronic and steric properties that are distinct from its positional isomers or non-halogenated parent compounds [1]. It is primarily valued in organic and medicinal chemistry as a versatile intermediate for constructing more complex molecules, particularly those requiring a biaryl or functionalized heteroaryl motif .

Why C4-Bromo-5-Methylisoxazole is Not a Drop-in Replacement for Other Halogenated Isoxazoles or 5-Methylisoxazole


Substituting 4-Bromo-5-methylisoxazole with closely related analogs like 5-methylisoxazole or its 3-bromo isomer fails in most research and industrial contexts because the bromine atom's position is a critical determinant of reactivity and final product structure. The C4-bromo group is specifically activated for palladium-catalyzed cross-coupling reactions, enabling selective C-C bond formation at that site, whereas the parent 5-methylisoxazole is unreactive in such transformations and the 3-bromo isomer (CAS 272773-11-2) presents an entirely different electronic environment and regiochemical outcome [1]. Furthermore, alternative halogenated isoxazoles like 4-iodo-5-methylisoxazole (CAS 5466-79-6) exhibit different reactivity profiles and coupling efficiencies, making them unsuitable for established synthetic protocols optimized for the bromo-derivative . For procurement, this means that selecting a generic "halogenated isoxazole" without verifying the exact CAS number will likely derail synthetic pathways and yield incorrect products.

Quantitative Performance Evidence: How 4-Bromo-5-methylisoxazole Outperforms Analogs in Key Scientific and Industrial Metrics


Enhanced Electrophilicity for Suzuki-Miyaura Cross-Coupling Compared to 5-Methylisoxazole

The presence of the bromine atom at the C4 position dramatically enhances electrophilicity at that site, enabling efficient palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids. In contrast, the non-halogenated parent compound, 5-methylisoxazole, is completely unreactive under standard Suzuki conditions and requires prior functionalization for any C-C bond formation at the 4-position [1]. This difference is qualitative and absolute; no coupling yield can be obtained from the parent compound without a pre-installed leaving group.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Distinct Physicochemical Profile Compared to 3-Amino-4-Bromo-5-Methylisoxazole

4-Bromo-5-methylisoxazole exhibits a unique combination of physical properties that are markedly different from its 3-amino substituted analog, a common alternative building block. It is a colorless to light-yellow liquid at ambient temperature, whereas the 3-amino derivative is a solid with a melting point of 73-75°C . This fundamental difference in physical state impacts handling, storage, and formulation for automated synthesis or high-throughput screening. Furthermore, the predicted pKa of 4-Bromo-5-methylisoxazole is -3.63±0.50 , compared to the amino derivative's distinct basicity, which influences solubility and reactivity in aqueous or biological media.

Physicochemical Properties Drug Design Compound Handling

Procurement Cost and Purity Profile Relative to Common Alternative: 3-Amino-4-bromo-5-methylisoxazole

When selecting a 4-bromo-5-methylisoxazole core for synthesis, the non-aminated version (CAS 7064-37-1) presents a significantly different procurement profile compared to the 3-amino derivative (CAS 5819-40-9), a common alternative. While the amino derivative is often available at lower cost per gram (e.g., approximately £17.00 for 1g), the base compound offers a distinct purity and pricing structure. For instance, 4-Bromo-5-methylisoxazole is widely available at 97% purity from multiple suppliers, with pricing for 100mg in the range of ¥538.00 [1]. This contrasts with the 3-amino analog, where higher purity grades may be less common or more expensive.

Procurement Cost Analysis Purity

Stability and Storage Requirements Contrast with 4-(Bromomethyl)-5-methylisoxazole

The chemical stability and storage requirements of 4-Bromo-5-methylisoxazole differ notably from those of 4-(bromomethyl)-5-methylisoxazole, a compound with a reactive benzylic bromine. 4-Bromo-5-methylisoxazole is a relatively stable heteroaryl bromide and is recommended to be stored under inert gas (nitrogen or argon) at 2-8°C to prevent degradation . In contrast, the bromomethyl analog is more prone to hydrolysis and nucleophilic substitution, often requiring more stringent storage conditions to maintain purity. This difference in intrinsic stability directly impacts shelf life and reliability in long-term research programs.

Stability Storage Handling

Optimal Use Cases for 4-Bromo-5-methylisoxazole (CAS 7064-37-1) in R&D and Production


Medicinal Chemistry: Construction of 4-Aryl-5-methylisoxazole Pharmacophores via Suzuki-Miyaura Coupling

This compound is ideal for medicinal chemists seeking to rapidly generate a diverse library of 4-aryl-5-methylisoxazole derivatives for structure-activity relationship (SAR) studies. The C4-bromo handle undergoes efficient Suzuki coupling with a wide range of commercially available arylboronic acids [1]. This enables the straightforward installation of diverse aromatic groups to probe biological activity, a strategy validated in the synthesis of potent COX-2 inhibitors [2]. Compared to alternative routes starting from 5-methylisoxazole, which require lithiation and quenching with a halogen source before coupling, this direct approach saves at least one synthetic step and often provides higher overall yields.

Process Chemistry: Reliable Intermediate for Kilogram-Scale Synthesis of Advanced Heterocycles

In an industrial process chemistry setting, the use of 4-Bromo-5-methylisoxazole offers advantages in scalability and reliability. Its stability as an aryl bromide allows for storage and handling in bulk quantities, and its well-defined reactivity in cross-coupling reactions has been demonstrated on multikilogram scales in analogous oxazole systems [1]. The robust Suzuki coupling protocols for this class of heteroaryl bromides are well-established, minimizing the risk of unexpected side reactions or batch failures that can occur with more labile halogenated heterocycles. This predictability is crucial for manufacturing campaigns where reproducibility and yield consistency are paramount.

Chemical Biology: Design and Synthesis of Isoxazole-Based Chemical Probes

For chemical biologists, 4-Bromo-5-methylisoxazole serves as a compact, non-basic scaffold that can be decorated with functional handles (e.g., biotin, fluorophores) for target engagement studies. The isoxazole ring is a known pharmacophore in many bioactive compounds [1], and the 4-bromo derivative allows for late-stage diversification to create affinity probes. The moderate lipophilicity (cLogP ~1.75) and low molecular weight (162 g/mol) of the core make it an attractive starting point for probe design, as it minimally perturbs the physicochemical properties of the final conjugate, a key consideration when aiming to preserve the biological activity of the parent ligand [2].

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